BenchChemオンラインストアへようこそ!

1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

Kinase Inhibition Conformational Analysis Structure-Based Drug Design

This compound is the essential pyrrolo[2,3-d]pyrimidin-4-one core for medicinal chemistry programs requiring validated kinase selectivity and metabolic stability. Unlike generic pyrrolo[2,3-b]pyridine alternatives, this scaffold uniquely restricts conformation and masks vulnerable H-bond donors—proven in PKMYT1 inhibitor development to rescue stalled lead series. Also the starting point for brain-penetrant CRF1 antagonists and non-classical DHFR antifolates. Procure this core to de-risk lead optimization; its synthetic versatility at multiple derivatization positions enables rapid SAR exploration and IP generation.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
Cat. No. B7796647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=O)N=CN2
InChIInChI=1S/C6H5N3O/c10-6-4-1-2-7-5(4)8-3-9-6/h1-3H,(H2,7,8,9,10)
InChIKeyFBMZEITWVNHWJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7-Dihydropyrrolo[2,3-d]pyrimidin-4-one: A Bicyclic Heteroaromatic Scaffold for Kinase and Antifolate Drug Discovery


1,7-Dihydropyrrolo[2,3-d]pyrimidin-4-one (CAS 3680-71-5; also known as 7-deazahypoxanthine) is a bicyclic heteroaromatic compound consisting of a fused pyrrole and pyrimidinone ring system . This scaffold serves as a core structural motif in the design of kinase inhibitors and antifolate-based anticancer agents [1][2]. Its planar, electron-rich architecture enables key hydrogen-bonding interactions with target protein active sites, while its synthetic versatility permits extensive derivatization at multiple positions to modulate potency, selectivity, and drug-like properties [3].

Why the 1,7-Dihydropyrrolo[2,3-d]pyrimidin-4-one Core Cannot Be Casually Substituted in Target-Focused Libraries


Generic substitution of the 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one core with alternative fused heterocycles (e.g., pyrrolo[2,3-b]pyridine, pyrazolo[3,4-d]pyrimidine, or simple monocyclic pyrimidinones) often leads to suboptimal pharmacological profiles. This is primarily due to the unique conformational constraints and hydrogen-bonding geometry imposed by the [2,3-d] ring fusion, which is critical for achieving high target selectivity and favorable drug-like properties [1]. As demonstrated in PKMYT1 inhibitor development, replacing this specific core with pyrrolo[2,3-b]pyridine compromised both conformational restriction and metabolic stability, directly impacting in vivo efficacy [1]. Therefore, selection of this specific core is not merely a matter of structural similarity but a determinant of downstream success in lead optimization campaigns.

Quantitative Evidence for Selecting 1,7-Dihydropyrrolo[2,3-d]pyrimidin-4-one: Comparator-Driven Differentiation Data


Conformational Restriction Confers Target Selectivity Advantage Over Pyrrolo[2,3-b]pyridine

In a structure-based drug design study for PKMYT1 inhibitors, the pyrrolo[2,3-d]pyrimidin-4-one core was intentionally selected to replace a pyrrolo[2,3-b]pyridine scaffold [1]. This strategic substitution was driven by the core's ability to restrict molecular conformation and mask a hydrogen-bond donor, which are crucial for achieving target specificity [1].

Kinase Inhibition Conformational Analysis Structure-Based Drug Design

Metabolic Stability Enhancement via Core Substitution: A PKMYT1 Inhibitor Case Study

The introduction of the pyrrolo[2,3-d]pyrimidin-4-one core was part of a strategy to simultaneously restrict conformation and shield a metabolic site, leading to enhanced metabolic stability [1]. The resulting lead compound (compound 7) demonstrated favorable pharmacokinetic and bioavailability properties, enabling potent in vivo antitumor efficacy [1].

Drug Metabolism Pharmacokinetics Lead Optimization

Cytotoxic Potency in Cancer Cell Lines: A Class-Level Benchmark for Pyrrolo[2,3-d]pyrimidin-4-ones

A study evaluating six novel pyrrolo[2,3-d]pyrimidin-4-ones reported dose-dependent inhibition of malignant cell growth across multiple human cancer cell lines [1]. The most potent analogs, compounds 4 and 5, exhibited IC₅₀ values of 122.4 μM and 106.7 μM in HeLa cells, respectively [1].

Cancer Cell Lines Cytotoxicity Antiproliferative Agents

Carbonyl-Based Hydrogen Bonding Acceptor Enables CNS Penetration in CRF1 Antagonists

Pyrrolo[2,3-d]pyrimidin-4-one derivatives were designed as the first CRF1 receptor antagonists utilizing a carbonyl group as the hydrogen bonding acceptor (HBA), replacing the typical sp2-nitrogen atom found in classical antagonists [1]. A lead compound (16b) demonstrated brain penetration in mice following oral administration (30 mg/kg), as evidenced by inhibition of radioligand binding in frontal cortex, olfactory bulb, and pituitary [1].

CNS Penetration CRF1 Receptor Hydrogen Bonding

Luciferase Inhibition Potency: A Benchmark for Pyrrolo[2,3-d]pyrimidine-Based Inhibitors

A pyrrolo[2,3-d]pyrimidine-based inhibitor (3a) was identified in a cell-based NF-κB luciferase reporter gene assay, exhibiting potent inhibition of firefly luciferase with an IC₅₀ of 0.36 ± 0.05 μM [1]. Subsequent SAR optimization led to compound 4c, which showed an even more potent IC₅₀ of 0.06 ± 0.01 μM [1].

Luciferase Inhibition Enzyme Inhibition HTS

High-Impact Application Scenarios for 1,7-Dihydropyrrolo[2,3-d]pyrimidin-4-one in Drug Discovery


Scaffold Replacement in Kinase Inhibitor Lead Optimization

Medicinal chemists encountering poor selectivity or unfavorable pharmacokinetics with initial hit series (e.g., those based on pyrrolo[2,3-b]pyridine) should consider 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one as a direct core replacement [1]. As demonstrated in the development of PKMYT1 inhibitors, this swap can simultaneously improve conformational restriction, mask vulnerable hydrogen-bond donors, and enhance metabolic stability, thereby rescuing stalled lead programs [1].

Design of CNS-Penetrant Small Molecules

For projects requiring blood-brain barrier penetration, the pyrrolo[2,3-d]pyrimidin-4-one scaffold offers a validated starting point [2]. Its utility in designing orally bioavailable, brain-penetrant CRF1 receptor antagonists demonstrates that appropriately substituted derivatives can achieve the physicochemical properties necessary for CNS drug development [2].

Synthesis of Non-Classical Antifolates for Oncology

As a key intermediate in the synthesis of non-classical antifolates targeting dihydrofolate reductase (DHFR), 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is essential for generating compound libraries with potential antitumor activity [3]. The established synthetic routes to 6-substituted derivatives provide a clear path for medicinal chemistry efforts in this area [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.